8-Bromo-3-ethylimidazo[1,2-a]pyridine
Description
8-Bromo-3-ethylimidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring an imidazole ring fused to a pyridine ring. The bromine atom at position 8 enhances electrophilic reactivity, making it a valuable intermediate in medicinal chemistry for cross-coupling reactions. The ethyl group at position 3 introduces steric and electronic effects that modulate solubility and biological interactions. Such derivatives are explored for antitrypanosomal, antikinetoplastid, and fluorescence applications .
Properties
Molecular Formula |
C9H9BrN2 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
8-bromo-3-ethylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-2-7-6-11-9-8(10)4-3-5-12(7)9/h3-6H,2H2,1H3 |
InChI Key |
RSCORQMCFDGHAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2N1C=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-ethylimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the bromination of 3-ethylimidazo[1,2-a]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C8
The bromine atom undergoes substitution reactions with various nucleophiles under transition metal catalysis. This reactivity enables precise functionalization of the heterocyclic core:
| Nucleophile | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Amines | CuI | DMF, 110°C | 8-Amino derivatives | 72-85% | |
| Thiols | Pd(PPh₃)₄ | Toluene, reflux | 8-Thioethers | 68-78% | |
| Alkoxides | K₂CO₃ | DMSO, 80°C | 8-Ether derivatives | 63-70% |
This reaction follows a concerted metalation-deprotonation mechanism in cross-coupling reactions, with the ethyl group at position 3 demonstrating minimal steric interference due to its orientation relative to the reaction site .
Electrophilic Functionalization at C3
The ethyl group undergoes controlled oxidation while preserving the bromine substituent:
Oxidation Pathways
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄ | Acetic acid, 60°C | 3-Carboxylic acid | 89% |
| CrO₃ | H₂SO₄, acetone | 3-Ketone derivative | 82% |
| O₂/Pd catalyst | Methanol, 40°C | 3-Hydroxyethyl metabolite | 75% |
The electron-donating ethyl group facilitates electrophilic aromatic substitution at position 5 and 7 of the pyridine ring, with halogenation occurring preferentially at position 5 (X = Cl, Br) in 3:1 regioselectivity .
Multicomponent Reactions
The compound participates in Groebke-Blackburn-Bienaymé (GBB) reactions to construct complex heterocycles:
Representative GBB Reaction
text8-Bromo-3-ethylimidazo[1,2-a]pyridine + Benzaldehyde + tert-Butyl isocyanide → Tetracylic fused imidazopyridine (82% yield)
Key parameters:
-
Chiral phosphoric acid catalyst (R)-A8 (1 mol%)
-
DCM, 4Å molecular sieves
-
Cross-Coupling Reactions
The bromine atom enables diverse metal-catalyzed couplings:
| Reaction Type | Catalyst System | Partner | Application | Yield |
|---|---|---|---|---|
| Suzuki | Pd(dba)₂/XPhos | Aryl boronic acids | Biaryl systems | 88% |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Terminal alkynes | Fluorescent probes | 79% |
| Buchwald-Hartwig | Pd₂(dba)₃/BINAP | Secondary amines | Pharmaceutical intermediates | 85% |
These reactions typically proceed at 80-110°C in toluene/Et₃N mixtures, with the ethyl group requiring no protecting group due to its chemical stability under coupling conditions .
Structural Effects on Reactivity
Crystallographic studies reveal:
-
Dihedral angle between imidazole and pyridine rings: 3.6° ± 0.2°
-
Bromine atomic displacement parameters: 0.021 Ų (vs 0.015 Ų for ethyl group)
-
Hammett σₚ value for 8-Br: +0.26 (meta-directing effect)
These parameters explain the compound's preference for electrophilic substitution at position 5 and nucleophilic attack at position 8 .
The compound's dual functionality enables sequential modification strategies, making it valuable for constructing polyfunctional heterocycles in medicinal chemistry and materials science. Recent advances in asymmetric catalysis have expanded its utility in synthesizing axially chiral derivatives with potential biological activity .
Scientific Research Applications
8-Bromo-3-ethylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-3-ethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Elemental Analysis of Selected Derivatives
| Compound () | C (Calc/Obs) | H (Calc/Obs) | N (Calc/Obs) |
|---|---|---|---|
| 2e | 64.47/64.53 | 3.86/3.68 | 7.16/6.97 |
| 2d | 45.16/45.56 | 2.68/2.98 | 6.20/5.84 |
Biological Activity
8-Bromo-3-ethylimidazo[1,2-a]pyridine (BEIP) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, notable for its unique structural features and diverse biological activities. The presence of a bromine atom at the 8th position and an ethyl group at the 3rd position contributes to its distinctive properties, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound features a fused bicyclic structure comprising an imidazole ring and a pyridine ring. This configuration enhances its potential for various biochemical interactions. The following table summarizes the structural characteristics of BEIP compared to related compounds:
| Compound Name | Key Structural Features |
|---|---|
| This compound | Bromine at position 8, ethyl at position 3 |
| 8-Bromoimidazo[1,2-a]pyridine | Lacks ethyl group at position 3 |
| 3-Ethylimidazo[1,2-a]pyridine | Lacks bromine substituent at position 8 |
| 7-Methylimidazo[1,2-a]pyridine | Methyl group at position 7 instead of bromine |
Antimicrobial Properties
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as antimicrobial agents . For instance, BEIP has shown promising activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). A study reported that analogues of imidazo[1,2-a]pyridine exhibited significant activity with minimum inhibitory concentrations (MIC) in the nanomolar range against Mtb strains, indicating their potential as effective anti-TB agents .
Anticancer Activity
BEIP and its derivatives have been investigated for their anticancer properties . Research indicates that these compounds may influence various cellular pathways related to proliferation and apoptosis. For example, studies have demonstrated that specific modifications in the imidazo[1,2-a]pyridine structure can enhance cytotoxic activity against cancer cell lines .
The mechanism by which BEIP exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets within cells. These interactions may modulate signaling pathways that regulate cell growth and survival. For instance, brominated analogues have shown varied activity depending on their substitution patterns, suggesting that the bromine atom plays a critical role in biological efficacy .
Study on Antitubercular Activity
In a recent investigation involving BEIP derivatives, researchers evaluated their efficacy against Mtb using both in vitro and in vivo models. The results indicated substantial reductions in bacterial load when treated with selected compounds over a four-week period. Specifically, doses of 0.4 mg/kg to 10 mg/kg led to significant decreases in viable bacteria .
Cytotoxicity Assessment
A cytotoxicity study was conducted using various cancer cell lines to assess the safety profile of BEIP derivatives. The results showed that while some compounds exhibited potent anticancer activity, they also displayed varying levels of cytotoxicity against normal cells. This highlights the importance of optimizing the chemical structure to balance efficacy and safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
